

Core Concepts in Dynamic DNA Nanotechnology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DNA31**

Cat. No.: **B13407470**

[Get Quote](#)

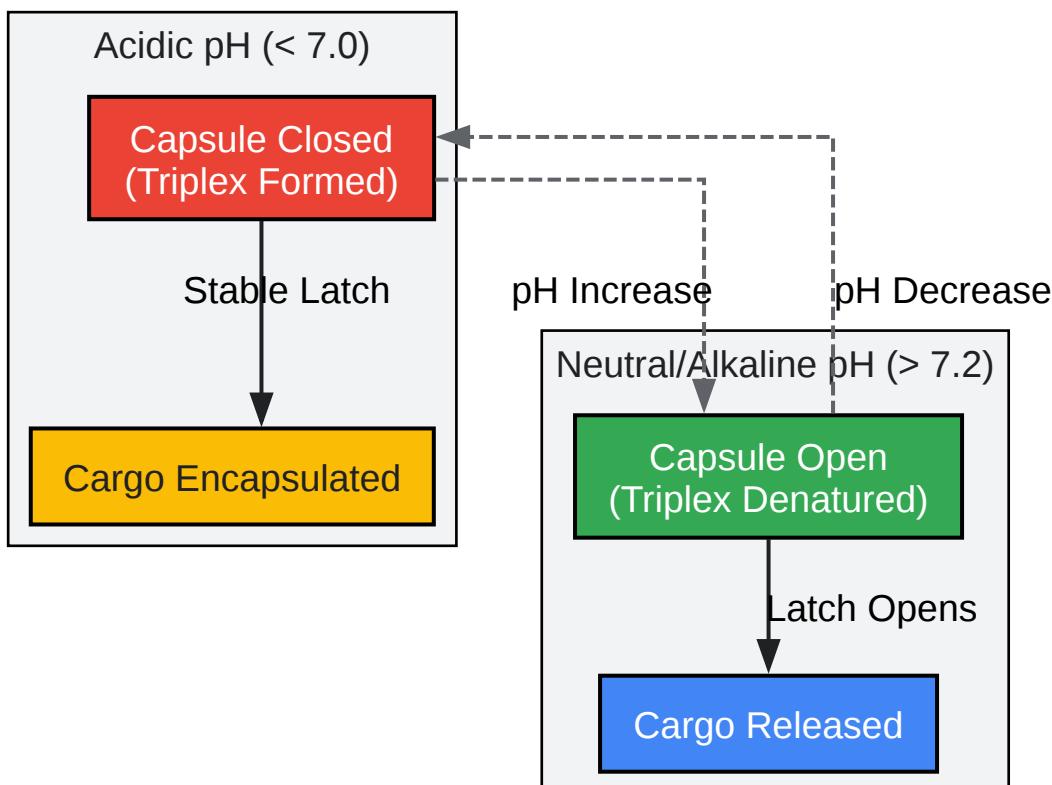
The functionality of dynamic DNA nanostructures is rooted in several key principles:

- DNA Self-Assembly: The primary method for construction is the bottom-up self-assembly of DNA strands into prescribed two- and three-dimensional shapes.[\[8\]](#) The most prominent technique is DNA origami, where a long, single-stranded "scaffold" (often from a viral genome) is folded into a desired shape by hundreds of short "staple" strands.[\[8\]\[9\]](#)
- Stimuli-Responsiveness: These structures can be designed to respond to a wide array of internal and external stimuli.[\[1\]\[10\]](#) This is often achieved by incorporating specific DNA sequences or modifications that change conformation or binding properties in response to triggers like pH, temperature, light, enzymes, or the presence of specific molecules like ATP or metal ions.[\[6\]\[11\]](#)
- Toehold-Mediated Strand Displacement: This is a crucial mechanism for creating dynamic and reconfigurable systems.[\[4\]](#) A DNA strand can displace another strand from a duplex, initiated by binding to a short, single-stranded "toehold" region. This process is highly programmable and forms the basis for DNA-based logic gates and molecular machines.[\[4\]\[12\]\[13\]](#)

Application Note 1: pH-Responsive DNA Origami Nanocapsule for Controlled Drug Delivery

This application note describes the design and assembly of a DNA origami nanocapsule that can encapsulate a molecular cargo and release it in response to a change in pH, a common trigger in tumor microenvironments.[\[14\]\[15\]](#)

Workflow for pH-Responsive Nanocapsule



[Click to download full resolution via product page](#)

Caption: Experimental workflow for creating a pH-responsive drug delivery vehicle.

Mechanism of pH-Sensing Latch

The capsule is held closed by pH-sensitive "latches". These latches are composed of DNA strands that form a stable triplex structure at acidic pH (e.g., pH < 7) through Hoogsteen base pairing, locking the capsule. As the pH increases to neutral or alkaline levels (pH > 7.2), the triplex destabilizes, the latch opens, and the cargo is released.[14][15]

[Click to download full resolution via product page](#)

Caption: The pH-triggered opening and closing mechanism of the DNA nanocapsule.

Experimental Protocol: Design, Assembly, and Purification

1. Design:

- Design the DNA origami nanocapsule using software like caDNAno.[\[14\]](#) The design consists of two halves connected by flexible single-stranded DNA hinges.
- Incorporate pH-sensitive latch strands. These typically involve a hairpin structure and a complementary single-stranded counterpart designed to form a DNA triplex at a specific pH.[\[14\]](#)[\[15\]](#)

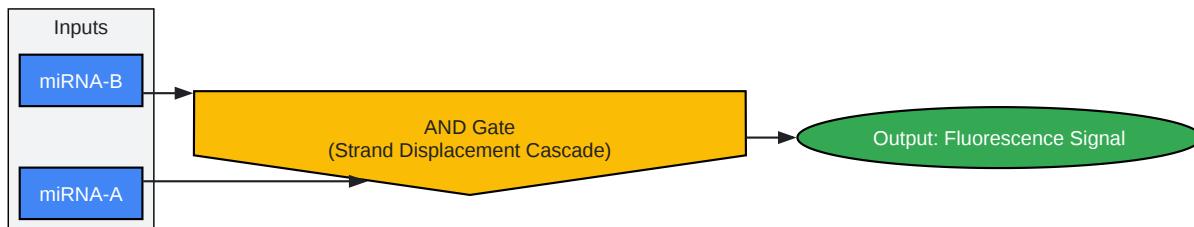
2. Self-Assembly:

- Prepare a folding reaction mixture in a single pot.[\[15\]](#)
- Mix the scaffold DNA (e.g., p8064) with a 7.5x molar excess of all staple strands in the folding buffer.
- Perform thermal annealing by heating the mixture to 65°C and then slowly cooling to 12°C over approximately 48 hours.[\[15\]](#)

3. Purification:

- Purify the assembled nanostructures from excess staple strands using spin filtration with molecular weight cutoff filters (e.g., 100 kDa MWCO Amicon filters).[\[15\]](#)
- Wash the sample multiple times with the appropriate buffer to ensure high purity.[\[16\]](#)

Quantitative Data: Assembly and Response Parameters


Parameter	Value / Condition	Reference
Scaffold DNA	p8064 (8064 nucleotides)	[15]
Staple Strand Excess	7.5x molar excess	[15]
Final Scaffold Concentration	20 nM	[14]
Folding Buffer (FOB)	1x TAE, 15-20 mM MgCl ₂ , 5 mM NaCl	[14] [15]
Annealing Protocol	65°C to 12°C, with rates of ~1°C/15min then ~0.25°C/45min	[15]
pH Latch Composition	20-bp hairpin and 20-nt ssDNA counterpart	[14]
pH Transition (pK _a)	~7.2 (tunable by sequence)	[15]
Dimensions (Closed)	~55 nm x 35 nm x 25 nm	[15]

Application Note 2: DNA 'AND' Logic Gate for microRNA Detection

This application note details the construction of a DNA-based "AND" logic gate that produces a fluorescent output only in the presence of two distinct microRNA (miRNA) inputs. Such devices are valuable for precise disease diagnostics.[\[12\]](#)[\[17\]](#)

Logical Relationship of an 'AND' Gate

An AND gate produces a "TRUE" (or "1") output if and only if both Input A AND Input B are present. In this molecular system, the inputs are specific miRNA sequences, and the output is a fluorescent signal.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Logical flow of a two-input DNA 'AND' gate for miRNA detection.

Experimental Protocol: Logic Gate Operation

1. Component Design:

- Gate Complex: Design a multi-stranded DNA complex that holds a fluorophore and a quencher in close proximity, resulting in no signal (OFF state). This complex has two distinct toehold regions, each complementary to one of the target miRNAs.[\[19\]](#)
- Input Strands: The target miRNA sequences (e.g., miR-21 and miR-195) serve as the inputs.[\[17\]](#)
- Output: The output is the separation of the fluorophore from the quencher, leading to a detectable fluorescent signal (ON state).

2. Reaction Mechanism:

- The reaction is a sequential, two-step strand displacement cascade.
- Step 1: The first miRNA input binds to its corresponding toehold on the gate complex, displacing an intermediate strand. This partially reconfigures the gate but does not yet release the quencher.

- Step 2: The second miRNA input binds to a newly exposed toehold on the reconfigured complex. This triggers the final strand displacement reaction, releasing the quencher-bearing strand and allowing the fluorophore to emit light.

3. Measurement:

- Mix the gate complex with the sample containing potential miRNA inputs in a suitable buffer.
- Incubate at a constant temperature (e.g., 25°C).
- Monitor the fluorescence intensity over time using a fluorometer. A significant increase in fluorescence indicates the presence of both target miRNAs.

Quantitative Data: Typical Reaction Components

Component	Typical Concentration	Purpose	Reference
Gate Complex	50 - 100 nM	The core computational element, initially quenched.	[19]
Input miRNA Strands	1 - 200 nM	The specific molecular triggers for the gate.	[17][18]
Reaction Buffer	1x TE Buffer with 12.5 mM MgCl ₂	Provides stable ionic conditions for hybridization.	[20]
Temperature	25 - 55 °C	Optimized for specific strand displacement kinetics.	[20]
Incubation Time	60 - 120 minutes	Time required for the reaction to reach completion.	[20]

General Protocols for Dynamic DNA Nanostructures

Protocol 1: General DNA Origami Purification

After self-assembly, it is crucial to purify the folded nanostructures from the excess staple strands for most applications.[\[21\]](#)

- Preparation: Pre-wash a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO) with nuclease-free water to remove any preservatives.
- Loading: Load the crude origami sample (typically 50-100 μ L) into the filter unit.
- Centrifugation: Centrifuge at a moderate speed (e.g., 5,000 x g) for 5-10 minutes, or until the sample volume is reduced to ~20 μ L. Discard the flow-through, which contains the excess staples.
- Washing: Add 400-500 μ L of the desired storage buffer (e.g., FOB with lower MgCl₂) to the concentrated sample in the filter unit.
- Repeat: Repeat the centrifugation and washing steps 3-5 times to ensure high purity.
- Recovery: After the final spin, recover the purified, concentrated DNA nanostructures by pipetting the sample from the filter membrane. Store at 4°C.[\[22\]](#)

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution profile of small particles in suspension, making it useful for assessing the quality and monodispersity of an assembled DNA nanostructure sample.[\[23\]](#)[\[24\]](#)

- Sample Preparation: Dilute a small aliquot of the purified DNA nanostructure sample in an appropriate buffer to a final concentration of approximately 1-10 nM.[\[25\]](#) The buffer should be filtered to remove dust.
- Instrument Setup: Set the instrument parameters, including solvent viscosity and refractive index, and equilibrate the sample chamber to the desired temperature (e.g., 25°C).

- Measurement: Place the cuvette with the sample into the DLS instrument. Perform multiple measurements (e.g., 10-15 runs of 10 seconds each) to obtain a reliable average.
- Data Analysis: Analyze the resulting correlation function to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). A monodisperse, correctly folded sample should show a single, sharp peak corresponding to the expected size of the nanostructure.[25][26] A broad peak or multiple peaks may indicate aggregation or the presence of misfolded structures.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Switchable DNA-origami nanostructures that respond to their environment and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Nanostructures as Smart Drug-Delivery Vehicles and Molecular Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA nanotechnology - Wikipedia [en.wikipedia.org]
- 5. Advances in programmable DNA nanostructures enabling stimuli-responsive drug delivery and multimodal biosensing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Advances in programmable DNA nanostructures enabling stimuli-responsive drug delivery and multimodal biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Based and Stimuli-Responsive Smart Nanocarrier for Diagnosis and Treatment of Cancer: Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA origami - Wikipedia [en.wikipedia.org]
- 9. A How To Guide for Creating DNA Origami | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]

- 13. Configuring robust DNA strand displacement reactions for in situ molecular analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconfigurable pH-Responsive DNA Origami Lattices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular logic gate operations using one-dimensional DNA nanotechnology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. neb.com [neb.com]
- 21. researchgate.net [researchgate.net]
- 22. dna.caltech.edu [dna.caltech.edu]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Analyzing DNA Origami Nanostructure Assembly by Dynamic Light Scattering and Nanoparticle Tracking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of DNA Origami Nanostructures for Size and Concentration by Dynamic Light Scattering and Nanoparticle Tracking Analysis | NSF Public Access Repository [par.nsf.gov]
- To cite this document: BenchChem. [Core Concepts in Dynamic DNA Nanotechnology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13407470#creating-dynamic-dna-nanostructures\]](https://www.benchchem.com/product/b13407470#creating-dynamic-dna-nanostructures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com